tert-butyl (S)-(1-(3-oxo-3-(4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)propoxy)propan-2-yl)carbamate
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Overview
Description
tert-Butyl (S)-(1-(3-oxo-3-(4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)propoxy)propan-2-yl)carbamate: is a complex organic compound that features a tert-butyl carbamate group
Preparation Methods
The synthesis of tert-butyl (S)-(1-(3-oxo-3-(4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)propoxy)propan-2-yl)carbamate typically involves multiple steps:
Formation of tert-butyl carbamate: This can be achieved by reacting tert-butyl alcohol with carbamic acid derivatives under specific conditions.
Introduction of the pyrimidinyl group: The trifluoromethyl pyrimidinyl group can be introduced through nucleophilic substitution reactions involving appropriate pyrimidine derivatives.
Coupling reactions: The final coupling of the piperazine and propoxy groups is achieved through a series of condensation reactions, often catalyzed by palladium or other transition metals.
Chemical Reactions Analysis
tert-Butyl (S)-(1-(3-oxo-3-(4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)propoxy)propan-2-yl)carbamate undergoes various chemical reactions:
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various pharmacologically active molecules, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of tert-butyl (S)-(1-(3-oxo-3-(4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)propoxy)propan-2-yl)carbamate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
When compared to similar compounds, tert-butyl (S)-(1-(3-oxo-3-(4-(5-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)propoxy)propan-2-yl)carbamate stands out due to its unique structural features and reactivity:
tert-Butyl carbanilate: This compound shares the tert-butyl carbamate group but differs in its overall structure and reactivity.
tert-Butyl phenylcarbamate: Another similar compound, which has different applications and reactivity patterns.
Properties
Molecular Formula |
C20H30F3N5O4 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]carbamate |
InChI |
InChI=1S/C20H30F3N5O4/c1-14(26-18(30)32-19(2,3)4)13-31-10-5-16(29)27-6-8-28(9-7-27)17-24-11-15(12-25-17)20(21,22)23/h11-12,14H,5-10,13H2,1-4H3,(H,26,30)/t14-/m0/s1 |
InChI Key |
QXFSYJPUENTLRG-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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